Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a nitrophenyl group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ethyl ester can produce various esters or amides.
Scientific Research Applications
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-(4-aminophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-methyl-4-(4-methoxyphenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Ethyl 1-methyl-4-(4-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-methyl-6-(4-nitrophenyl)-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-4-6-13-14(16(21)25-5-2)15(18-17(22)19(13)3)11-7-9-12(10-8-11)20(23)24/h7-10,15H,4-6H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBMZOOAHJSDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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